2-(Dimethylamino)butane-1,4-diol
Description
2-(Dimethylamino)butane-1,4-diol (CAS: Not explicitly listed in evidence) is a substituted butane diol featuring a dimethylamino (-N(CH₃)₂) group at the 2-position of the four-carbon chain.
Properties
CAS No. |
131426-06-7 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-(dimethylamino)butane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-7(2)6(5-9)3-4-8/h6,8-9H,3-5H2,1-2H3 |
InChI Key |
ZNKSSXQRMZQHPQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCO)CO |
Canonical SMILES |
CN(C)C(CCO)CO |
Synonyms |
1,4-Butanediol,2-(dimethylamino)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Butane-1,4-diol (1,4-BD)
- Structure : Basic diol with hydroxyl groups at C1 and C3.
- Applications : Industrial precursor for polybutylene terephthalate (PBT), tetrahydrofuran (THF), and γ-butyrolactone (GBL) .
- Key Properties :
- Research Findings :
2-(Hydroxymethyl)butane-1,4-diol
- Structure : Additional hydroxymethyl (-CH₂OH) group at C2.
- Key Properties :
- Functional Impact : The hydroxymethyl group increases hydroxyl density, enhancing hydrophilicity and reactivity in crosslinking applications.
2-Methyl-3-propylbutane-1,4-diol
- Structure : Branched alkyl substituents (methyl and propyl) at C2 and C3.
- Source : Isolated from Alstonia boonei (first report of plant-derived alkyl-substituted 1,4-diols) .
- Applications: Potential precursor for bioactive lactones and fine chemicals .
Functional Analogs
1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol
- Structure: Complex dimethylamino- and phenyl-substituted derivative (CAS: 141854-25-3).
- Key Properties :
- Applications : Likely used in pharmaceuticals due to structural similarity to bioactive molecules (e.g., estrogen receptor modulators).
Butane-1,4-diol Diglycidyl Ether
- Role: Crosslinker in immunogen synthesis (e.g., coupling ractopamine to carrier proteins) .
- Functional Advantage: Epoxide groups enable covalent binding to biomolecules, contrasting with the dimethylamino group’s ionic interactions.
Application-Based Analogs
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